N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide
Overview
Description
“N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide” is a complex organic compound. It contains a benzimidamide core, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The compound also has a nitro group (-NO2), which is a strong electron-withdrawing group, and a chlorobenzoyloxy group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidamide core, the nitro group, and the chlorobenzoyloxy group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The nitro group and the chlorobenzoyloxy group in the compound are likely to be reactive. The nitro group could undergo reduction reactions to form amines, while the chlorobenzoyloxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in various solvents .Scientific Research Applications
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Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized for its potential pharmacological relevance .
- Methods of Application : The compound was synthesized by the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux .
- Results or Outcomes : The structure of the target compound was confirmed by modern spectroscopic and analytical techniques and a single crystal X-ray diffraction analysis .
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Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
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Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
Future Directions
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUMRVHBCEURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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